molecular formula C11H11BrN2S B5600258 2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole

2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole

Cat. No.: B5600258
M. Wt: 283.19 g/mol
InChI Key: HPBLDRIHTQVEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C11H11BrN2S and its molecular weight is 283.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.98263 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Antimicrobial Properties

A series of benzimidazole derivatives, including compounds related to "2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole," have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, some derivatives displayed potent ABTS scavenging activities and demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015). Another study focused on the synthesis and antimicrobial activities of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, showing promising results against various bacterial and fungal strains (Kaneria et al., 2016).

Catalysis and Synthetic Applications

Research on imidazolium salt derivatives, including those structurally related to "this compound," has led to the development of novel catalysts and ligands for homogeneous catalysis. For example, the synthesis of N-heterocyclic carbene–silver complexes offers a new class of ligands for catalyzing C−N coupling reactions, demonstrating the potential of imidazole derivatives in facilitating chemical transformations (César, Bellemin-Laponnaz, & Gade, 2002).

Structural and Charge Density Analysis

Imidazole derivatives, including those with bromobenzyl groups, have been the subject of detailed structural and quantum chemical analyses. Studies have explored the nature and strength of intermolecular interactions within these molecules, using tools like Hirshfeld fingerprint plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis. Such research contributes to a deeper understanding of the physical and chemical properties of imidazole-based compounds (Sowmya et al., 2020).

Ferroelectricity and Antiferroelectricity

Imidazole units, by virtue of their proton donor and acceptor sites, have been found to form dipolar chains that exhibit electric bistability, leading to applications in ferroelectric and antiferroelectric materials. This remarkable property opens avenues for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Electrolyte for Fuel Cells

The role of imidazole and 1-methyl imidazole in enhancing the conductivity of polybenzimidazole membranes doped with phosphoric acid has been investigated for applications in high-temperature proton-conducting polymer electrolytes for fuel cells. This research highlights the potential of imidazole derivatives in energy conversion technologies (Schechter & Savinell, 2002).

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c1-14-7-6-13-11(14)15-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBLDRIHTQVEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.